molecular formula C10H18N2O3 B1531957 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid CAS No. 1341950-39-7

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid

Cat. No.: B1531957
CAS No.: 1341950-39-7
M. Wt: 214.26 g/mol
InChI Key: QCWGQDJGTKDZNG-UHFFFAOYSA-N
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Description

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated carbonyl compound under basic conditions can lead to the formation of the azetidine ring.

    Introduction of the Carbamoyl Group: The butan-2-yl carbamoyl group can be introduced through the reaction of the azetidine intermediate with butan-2-yl isocyanate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive azetidine ring.

Mechanism of Action

The mechanism of action of 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The strained azetidine ring can undergo ring-opening reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the butan-2-yl carbamoyl group.

    1-{[(Methyl)carbamoyl]methyl}azetidine-3-carboxylic acid: Similar structure but with a methyl group instead of a butan-2-yl group.

Uniqueness

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid is unique due to the presence of the butan-2-yl carbamoyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-7(2)11-9(13)6-12-4-8(5-12)10(14)15/h7-8H,3-6H2,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWGQDJGTKDZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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